molecular formula C25H42O2 B027648 12,14-Pentacosadiynoic acid CAS No. 101216-59-5

12,14-Pentacosadiynoic acid

Cat. No.: B027648
CAS No.: 101216-59-5
M. Wt: 374.6 g/mol
InChI Key: WGUBUTPKAGTFAB-UHFFFAOYSA-N
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Description

12,14-Pentacosadiynoic acid is a very long-chain fatty acid with the molecular formula C25H42O2. It is a solid compound, typically appearing as colorless to slightly yellow crystals. This compound is known for its unique structure, which includes two triple bonds at the 12th and 14th positions of the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 12,14-Pentacosadiynoic acid can be synthesized through a multi-step process. One common method involves the initial synthesis of 12,14-pentacosadiynol, which is then oxidized to form the desired acid. The synthesis begins with the reaction of hexadecyl bromide with acetonitrile to produce 12,14-pentacosadiynol. This intermediate is then oxidized under conditions involving perchloric acid to yield this compound .

Industrial Production Methods: While industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps to those used in laboratory settings. The scalability of the process would depend on optimizing reaction conditions and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 12,14-Pentacosadiynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    UV Radiation: Used for polymerization reactions.

    Oxidizing Agents: Such as perchloric acid for oxidation reactions.

    Catalysts: Various catalysts can be used to facilitate substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 12,14-pentacosadiynoic acid primarily involves its ability to undergo polymerization and form polydiacetylene. This polymer exhibits unique colorimetric properties due to the conjugated system of alternating double and triple bonds. The color change from blue to red occurs due to external stimuli such as temperature, pH, and the presence of specific chemicals or biological molecules . The molecular targets and pathways involved include interactions with various functional groups and the formation of hydrogen bonds, which influence the polymer’s structure and properties .

Comparison with Similar Compounds

Uniqueness: 12,14-Pentacosadiynoic acid is unique due to its specific chain length and the positions of the triple bonds, which influence its polymerization properties and the resulting polydiacetylene’s colorimetric behavior. This makes it particularly useful in applications requiring precise control over the polymer’s optical properties .

Properties

IUPAC Name

pentacosa-12,14-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-10,15-24H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUBUTPKAGTFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#CC#CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429504
Record name 12,14-Pentacosadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101216-59-5
Record name 12,14-Pentacosadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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